molecular formula C9H14BNO3 B7899859 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B7899859
M. Wt: 195.03 g/mol
InChI Key: UKAUDTTVOAAZHC-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boron-containing heterocyclic compound featuring an isoxazole ring substituted with a pinacol boronate ester group. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl frameworks in pharmaceuticals and materials science. The boronate ester enhances stability and solubility in organic solvents, facilitating its use in catalytic transformations .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUDTTVOAAZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the borylation of isoxazole derivatives. One common method includes the reaction of isoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form boronates.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boronates.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

The compound features a boronate group which is integral for its reactivity and interaction with various substrates. The presence of the isoxazole ring enhances its stability and potential for diverse applications.

Covalent Organic Frameworks (COFs)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole serves as a versatile building block for the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for various applications including:

  • Gas Storage : COFs can be engineered to selectively adsorb gases like hydrogen and carbon dioxide.
  • Catalysis : They serve as catalysts in chemical reactions due to their porous structure which facilitates molecular diffusion.

Recent studies have demonstrated the use of this compound in creating COFs that exhibit photocatalytic properties for hydrogen production through water splitting .

Organic Electronics

The compound has been explored in the field of organic electronics. Its ability to form stable thin films makes it a candidate for use in:

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole into OLED structures enhances light emission efficiency.
  • Organic Photovoltaics (OPVs) : Its electronic properties contribute to improved charge transport and energy conversion efficiency in solar cells.

Drug Delivery Systems

Research indicates potential applications in drug delivery systems where the boronate group can facilitate the controlled release of therapeutic agents. The compound's biocompatibility and ability to form complexes with various biomolecules make it an attractive candidate for further exploration in medicinal chemistry.

Sensors

The unique optical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole allow its use in sensor technologies. It can be utilized to develop sensors that detect specific biomolecules or environmental pollutants through fluorescence-based methods.

Case Study 1: Photocatalytic Hydrogen Production

A study published in Advanced Materials demonstrated the synthesis of a COF using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole as a linker. The resulting material exhibited significant photocatalytic activity under visible light irradiation for hydrogen evolution from water .

Case Study 2: OLED Fabrication

In a recent investigation into OLED technologies, researchers incorporated this compound into the active layer of devices. The results showed improved luminescent efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoxazole Derivatives with Substituent Variations

  • This modification may improve selectivity in certain synthetic pathways .
  • 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS: 374715-22-7 Molecular Formula: C₁₅H₁₈BNO₃ Molecular Weight: 271.12 g/mol Key Feature: The phenyl group enhances π-conjugation, which could alter electronic properties and reactivity. This derivative is advantageous for synthesizing extended aromatic systems .

Heterocyclic Analogs with Boronate Esters

  • This compound is less common in literature but serves as a sulfur-based alternative .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole CAS: 837392-66-2 Molecular Formula: C₁₃H₁₆BNO₃ Molecular Weight: 245.08 g/mol Key Feature: Benzannulation (fusion of a benzene ring to isoxazole) increases molecular rigidity and conjugation, making it suitable for applications in optoelectronics and as a building block for polycyclic architectures .
  • This derivative is tailored for combinatorial chemistry .

Thiadiazole and Furan Derivatives

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole

    • CAS : 2225175-52-8
    • Molecular Formula : C₉H₁₅BN₂O₂S
    • Key Feature : The thiadiazole core (two nitrogens and one sulfur) offers distinct electronic properties, favoring interactions with transition metals like palladium. This compound is niche but valuable in agrochemical synthesis .
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

    • CAS : 1025719-08-7
    • Key Feature : The furan ring’s oxygen atom provides a polarizable environment, enhancing solubility in polar aprotic solvents. This derivative is used in synthesizing conjugated polymers .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application Highlight
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole Not explicitly listed C₉H₁₃BNO₃ ~195.02 (estimated) Unsubstituted isoxazole core Cross-coupling reactions
3-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)isoxazole 1346808-44-3 C₁₀H₁₆BNO₃ 209.05 Methyl substituent at 3-position Selective arylations
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzo[d]isoxazole 837392-66-2 C₁₃H₁₆BNO₃ 245.08 Benzannulated isoxazole Optoelectronic materials
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isothiazole 1045809-78-6 C₉H₁₅BNO₂S 212.10 Sulfur-containing isothiazole Niche catalytic applications
2-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3,4-thiadiazole 2225175-52-8 C₉H₁₅BN₂O₂S 226.11 Thiadiazole core with methyl group Agrochemical intermediates

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆BNO₂
  • CAS Number : 928664-98-6
  • Structure : The compound features a dioxaborolane moiety attached to an isoxazole ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can be categorized into several areas:

1. Anticancer Activity

Research indicates that isoxazole derivatives exhibit anticancer properties. Specifically:

  • Mechanism : Isoxazoles may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
  • Case Study : A study demonstrated that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines (Zhu et al., 2018) .

2. Antimicrobial Properties

Isoxazole derivatives have shown promise as antimicrobial agents:

  • Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Research Findings : In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

3. Neuroprotective Effects

Recent investigations suggest that isoxazole derivatives could play a role in neuroprotection:

  • Mechanism : They may modulate neuroinflammatory responses and protect against oxidative stress.
  • Findings : A study highlighted the neuroprotective potential of isoxazole derivatives in models of neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole indicates favorable absorption and distribution characteristics:

  • BBB Permeability : The compound is reported to be blood-brain barrier (BBB) permeant .
  • P-glycoprotein Substrate : It acts as a substrate for P-glycoprotein, influencing its bioavailability and distribution .

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; disrupts signaling pathwaysZhu et al., 2018
AntimicrobialInhibits cell wall synthesisZhu et al., 2018
NeuroprotectiveModulates neuroinflammationZhu et al., 2018

Safety and Toxicology

While exploring the therapeutic potential of this compound, safety profiles must also be considered:

  • Toxicity Studies : Preliminary studies indicate potential skin and eye irritation upon exposure .
  • Handling Precautions : Proper laboratory safety protocols are recommended when handling this compound due to its irritant properties.

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